1,1'-Dibutyl-3,3,3',3'-tetramethylindocarbocyanine iodide
Overview
Description
1,1'-Dibutyl-3,3,3',3'-tetramethylindocarbocyanine iodide is a complex organic compound that belongs to the family of indole derivatives This compound is characterized by its unique structure, which includes two indole moieties connected by a conjugated system The presence of the iodide ion further adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1'-Dibutyl-3,3,3',3'-tetramethylindocarbocyanine iodide typically involves a multi-step process. One common method starts with the preparation of the indole moieties. The indole rings are synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Next, the butyl groups are introduced through an alkylation reaction using butyl bromide in the presence of a strong base such as sodium hydride. The conjugated system is then formed by a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene linkage.
Finally, the iodide ion is introduced through a halogen exchange reaction, where a suitable leaving group (such as a bromide) is replaced by iodide using sodium iodide in acetone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1'-Dibutyl-3,3,3',3'-tetramethylindocarbocyanine iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the butyl groups or the indole nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, alkyl halides in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1,1'-Dibutyl-3,3,3',3'-tetramethylindocarbocyanine iodide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. The conjugated system within the molecule can exhibit fluorescence, making it useful for imaging and tracking biological processes at the cellular level.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In industry, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.
Mechanism of Action
The mechanism of action of 1,1'-Dibutyl-3,3,3',3'-tetramethylindocarbocyanine iodide involves its interaction with specific molecular targets. The conjugated system within the molecule allows it to participate in π-π interactions with aromatic residues in proteins, leading to modulation of their activity. Additionally, the compound can act as an electron donor or acceptor, influencing redox processes within cells.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-1-Butyl-2-[(E)-3-(1-butyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;bromide
- (2Z)-1-Butyl-2-[(E)-3-(1-butyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;chloride
- (2Z)-1-Butyl-2-[(E)-3-(1-butyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;fluoride
Uniqueness
The uniqueness of 1,1'-Dibutyl-3,3,3',3'-tetramethylindocarbocyanine iodide lies in the presence of the iodide ion, which imparts distinct chemical properties such as increased reactivity and potential for halogen bonding. This makes it particularly useful in applications where specific interactions with biological or chemical targets are desired.
Properties
IUPAC Name |
(2Z)-1-butyl-2-[(E)-3-(1-butyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N2.HI/c1-7-9-22-32-26-18-13-11-16-24(26)30(3,4)28(32)20-15-21-29-31(5,6)25-17-12-14-19-27(25)33(29)23-10-8-2;/h11-21H,7-10,22-23H2,1-6H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTQMCMIKOZBTI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCC)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN\1C2=CC=CC=C2C(/C1=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CCCC)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430972 | |
Record name | 1-Butyl-2-[(1E,3Z)-3-(1-butyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132752-00-2 | |
Record name | 1-Butyl-2-[(1E,3Z)-3-(1-butyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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